Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
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Description
Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is a useful research compound. Its molecular formula is C15H18N6O4 and its molecular weight is 346.347. The purity is usually 95%.
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Scientific Research Applications
Metformin and Methylglyoxal
- Metformin Scavenging Methylglyoxal : Metformin, an antihyperglycemic drug, has been shown to scavenge Methylglyoxal (MG), a highly reactive dicarbonyl compound involved in the formation of advanced glycation endproducts (AGEs). This reaction results in the formation of a novel imidazolinone metabolite in humans, which may have therapeutic significance by reducing MG protein adducts and potentially reducing diabetic complications (Kinsky et al., 2016).
Methylated Purines in Urolithiasis
- Methylated Purines in Urinary Stones : Research has found methylated purines, including methyl derivatives of uric acid and xanthine, as admixtures in uric acid stones. These findings suggest that urinary purines may co-precipitate in samples supersaturated with uric acid, indicating a complex interaction of dietary components, metabolism, and disease pathogenesis (Safranow & Machoy, 2005).
Arsenic Methylation and Toxicity
- Methylation Study of Arsenic Exposure : A study on populations exposed to high levels of arsenic in drinking water examined the methylation capacity by analyzing urinary metabolites. This research provides insights into the body's detoxification pathways for inorganic arsenic, an established carcinogen, and suggests variability in methylation capacity among individuals, which may influence health outcomes (Hopenhayn-Rich et al., 1996).
Properties
IUPAC Name |
methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4/c1-5-6-19-13(23)11-12(18(3)15(19)24)16-14-20(11)7-9(2)17-21(14)8-10(22)25-4/h5H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFWCDAIJPKKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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